molecular formula C21H26Cl2O2 B5066943 1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)

1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)

Cat. No. B5066943
M. Wt: 381.3 g/mol
InChI Key: NJWPMSDLEJAFCH-UHFFFAOYSA-N
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Description

The compound “1,1’-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)” is likely a complex organic molecule. It seems to contain two benzene rings, each substituted with a chlorine atom and two methyl groups. These rings are connected by a pentanediyl group with two oxygen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pentanediyl bridge and the introduction of the chlorine and methyl groups into the benzene rings. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a somewhat linear structure due to the pentanediyl bridge connecting the two benzene rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzene rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the benzene rings could make it relatively nonpolar and insoluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is volatile, it could pose an inhalation risk. Additionally, the presence of the chlorine atoms could potentially make it hazardous .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactions with other substances, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

5-chloro-2-[5-(4-chloro-2,6-dimethylphenoxy)pentoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O2/c1-14-10-18(22)11-15(2)20(14)24-8-6-5-7-9-25-21-16(3)12-19(23)13-17(21)4/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWPMSDLEJAFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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